molecular formula C19H11BrF11NO2 B11553339 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol

Cat. No.: B11553339
M. Wt: 574.2 g/mol
InChI Key: AEKRNUIXPSHRJW-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine, fluorine, and phenol groups, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol typically involves multiple steps, including bromination, imination, and etherification reactionsThe final step involves the etherification of the phenol group with 2,2,3,3,4,4,5,5-octafluoropentanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol lies in its combination of bromine, imino, and highly fluorinated ether groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C19H11BrF11NO2

Molecular Weight

574.2 g/mol

IUPAC Name

4-bromo-2-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H11BrF11NO2/c20-11-2-3-13(33)9(5-11)7-32-12-6-10(18(27,28)29)1-4-14(12)34-8-16(23,24)19(30,31)17(25,26)15(21)22/h1-7,15,33H,8H2

InChI Key

AEKRNUIXPSHRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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